5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione
CAS No.: 198220-35-8
Cat. No.: VC0374081
Molecular Formula: C15H13N3O3
Molecular Weight: 283.28g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 198220-35-8 |
|---|---|
| Molecular Formula | C15H13N3O3 |
| Molecular Weight | 283.28g/mol |
| IUPAC Name | 6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-dimethylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C15H13N3O3/c1-17-13(19)11(14(20)18(2)15(17)21)7-9-8-16-12-6-4-3-5-10(9)12/h3-8,19H,1-2H3/b9-7+ |
| Standard InChI Key | BTYSUCRIJZMZPS-VQHVLOKHSA-N |
| SMILES | CN1C(=C(C(=O)N(C1=O)C)C=C2C=NC3=CC=CC=C32)O |
Introduction
Structural Characteristics and Chemical Properties
5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione is a hybrid molecule containing both indole and dimethylbarbituric acid components. The compound features a methylene bridge connecting these two bioactive moieties, creating a unique chemical scaffold with potential pharmacological applications.
Basic Identifiers and Properties
Table 1. Physical and Chemical Properties of 5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione
| Property | Value |
|---|---|
| CAS Number | 198220-35-8 |
| Molecular Formula | C₁₅H₁₃N₃O₃ |
| Molecular Weight | 283.28 g/mol |
| IUPAC Name | 6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-dimethylpyrimidine-2,4-dione |
| SMILES | CN1C(=C(C(=O)N(C1=O)C)C=C2C=NC3=CC=CC=C32)O |
| Standard InChI | InChI=1S/C15H13N3O3/c1-17-13(19)11(14(20)18(2)15(17)21)7-9-8-16-12-6-4-3-5-10(9)12/h3-8,19H,1-2H3/b9-7+ |
| Standard InChIKey | BTYSUCRIJZMZPS-VQHVLOKHSA-N |
The compound features a Z-configuration at the methylene bridge, connecting the indole and barbituric acid moieties. This structural arrangement is significant for its biological activity and physicochemical properties.
Synthesis Methods
The synthesis of 5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione typically follows a condensation reaction pathway between indole-3-carbaldehyde and 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (dimethylbarbituric acid).
General Synthetic Route
Based on the synthetic approaches for analogous compounds, the general procedure involves:
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Reaction of indole-3-carbaldehyde with 1,3-dimethylbarbituric acid
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Condensation under appropriate conditions (typically in methanol or ethanol)
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Isolation and purification of the final product
This synthesis follows similar methodologies to those described for the brominated analog, where 5-bromo-1H-indole-3-carbaldehyde is reacted with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions .
Specific Synthetic Procedure
Drawing from the synthesis of related compounds, a typical experimental procedure follows:
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The appropriate indole-3-carbaldehyde (1 mmol) and 1,3-dimethylbarbituric acid (1.2 mmol) are combined in methanol (10 mL).
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The resulting mixture is stirred at room temperature for 1-2 hours.
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The product typically precipitates from solution once the reaction is complete.
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The final product is filtered and recrystallized from methanol to afford high purity (75-90% yield) .
This methodology produces the 5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione with the methylene bridge in the Z-configuration, which is critical for its biological activity.
Spectroscopic Analysis and Characterization
Various spectroscopic techniques can be employed to characterize 5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione, including NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Analysis
Although specific NMR data for this exact compound isn't provided in the search results, the general NMR profile based on related structures would show:
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¹H NMR signals for the N-methyl groups of the barbituric acid moiety (typically around δ 3.3-3.4 ppm)
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The characteristic signal for the methylene bridge hydrogen (typically around δ 8.0-8.5 ppm)
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Aromatic protons from the indole ring system (δ 7.0-8.0 ppm)
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The NH proton of the indole (typically a broad signal around δ 11-12 ppm)
The spectroscopic characterization is essential for confirming the structure and purity of the synthesized compound.
Biological Activities
Research on 5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione and its close analogs demonstrates significant biological activities, particularly against cancer cell lines.
Anticancer Properties
While specific data for the unsubstituted 5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione isn't directly provided in the search results, structurally related N-benzyl derivatives have shown remarkable anti-proliferative activities against various cancer cell lines:
Table 2. Anticancer Activities of Related Compounds
| Compound | Cancer Cell Line | GI₅₀ Values |
|---|---|---|
| N-benzyl derivative 3c | MDA-MB-468 (Breast cancer) | 30 nM |
| N-benzyl derivative 3d | OVCAR-5 (Ovarian cancer) | 20 nM |
| N-benzyl derivative 3d | MDA-MB-468 (Breast cancer) | 40 nM |
| N-benzyl derivative 3f | A498 (Renal cancer) | 40 nM |
| N-benzyl derivative 3g | MDA-MB-468 (Breast cancer) | 30 nM |
These related compounds exhibited potent anti-proliferative effects with GI₅₀ values in the low nanomolar range against ovarian, renal, and breast cancer cell lines .
Given the structural similarity, 5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione likely shares some of these anticancer properties, potentially serving as a lead compound for further development of anticancer agents.
Structure-Activity Relationships (SAR)
By analyzing the activities of structurally related compounds, important SAR insights can be derived regarding 5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione and its derivatives.
Effect of N-Benzylation
The addition of N-benzyl groups to the indole nitrogen significantly enhances anticancer activity. Specifically:
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The 4-methoxy-N-benzyl analog (3d) showed the highest potency with GI₅₀ values of 20 nM against OVCAR-5 ovarian cancer cells .
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Different substituents on the benzyl group (methyl, fluoro, chloro) produced varying levels of activity against different cancer cell lines .
Structural Modifications
Various structural modifications have been explored to enhance the biological activity of these hybrid molecules:
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Substitution at the indole ring: Different substituents can alter the electron density and lipophilicity, affecting biological activity
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Modification of the barbituric acid moiety: Replacing oxygen with sulfur at position 2 (as seen in 5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-2-thioxo-dihydro-pyrimidine-4,6-dione) could influence receptor binding and activity profiles
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Introduction of various N-benzyl groups with different substituents can fine-tune the anticancer activity against specific cell lines
These modifications demonstrate the versatility of the basic scaffold and its potential for optimization towards specific therapeutic targets.
Crystal Structure and Molecular Interactions
Analysis of crystal structures provides valuable insights into the three-dimensional arrangement and intermolecular interactions of these compounds.
Molecular Geometry
While the specific crystal structure of 5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione isn't directly reported in the search results, data from the related 5-bromo derivative indicates:
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The molecule adopts a nearly planar conformation
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The Z-configuration at the methylene bridge is maintained in the solid state
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The indole and barbituric acid moieties tend to lie in the same plane, maximizing π-conjugation
Intermolecular Interactions
Based on the analysis of similar compounds, several key intermolecular interactions can be expected:
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Hydrogen bonding involving the NH group of indole and carbonyl oxygens
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π-π stacking interactions between aromatic rings of adjacent molecules
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Various C-H···O interactions that contribute to crystal packing
These interactions are critical for determining the three-dimensional arrangement of molecules in the crystal structure and may influence the compound's physical properties and biological activity.
Computational Studies
Computational analyses provide theoretical insights into the electronic properties and reactivity of 5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione.
DFT Calculations
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can be employed to:
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Optimize the molecular geometry
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Calculate electronic energy levels
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Determine molecular orbital distributions
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Predict spectroscopic properties
These theoretical approaches complement experimental data and provide deeper understanding of structure-property relationships .
Electronic Properties
The electronic structure of 5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione is characterized by:
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Extended π-conjugation spanning both the indole and barbituric acid moieties
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Electron density distribution that can be visualized through molecular electrostatic potential maps
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Frontier molecular orbitals (HOMO and LUMO) that govern reactivity and spectroscopic properties
These electronic properties are crucial for understanding the compound's reactivity patterns and its interactions with biological targets.
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